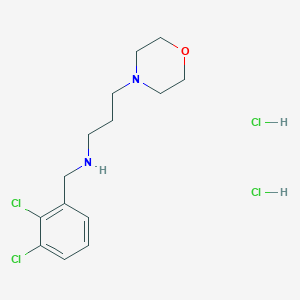![molecular formula C13H17F2NO2S B5293608 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine, also known as DFP-10825, is a novel and potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activators. The compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine exerts its anti-cancer effects by inhibiting the protein-protein interaction between STAT3 and its upstream activators, thereby preventing the activation of STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in cancer cell survival, proliferation, and metastasis. By inhibiting STAT3 signaling, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine induces cell cycle arrest, apoptosis, and reduces cell migration and invasion.
Biochemical and Physiological Effects:
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to have minimal toxicity and side effects in normal cells and tissues. In cancer cells, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. Additionally, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has several advantages for lab experiments. It is a potent and specific inhibitor of STAT3 signaling, making it a valuable tool for studying the role of STAT3 in cancer biology. Additionally, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one limitation of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine is its low solubility in water, which can make it challenging to administer in some experimental settings.
Future Directions
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has several potential future directions for research. One area of interest is the development of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine analogs with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine in combination with other cancer therapies, as well as its potential applications in other diseases, such as inflammation and autoimmune disorders. Finally, studies are needed to investigate the safety and efficacy of 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine in preclinical and clinical settings.
Synthesis Methods
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine can be synthesized using a multi-step process involving the reaction of 2,5-difluorobenzene sulfonamide with 3,5-dimethylpiperidine-2,6-dione in the presence of a base and a suitable solvent. The resulting product is then purified by column chromatography to obtain pure 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, 1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-9-5-10(2)8-16(7-9)19(17,18)13-6-11(14)3-4-12(13)15/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLHSGBXSORQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Difluorophenyl)sulfonyl]-3,5-dimethylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5293565.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5293611.png)

![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)